molecular formula C37H50O4 B11777277 Cholest-5-en-3-ol (3

Cholest-5-en-3-ol (3

Cat. No.: B11777277
M. Wt: 558.8 g/mol
InChI Key: MDZIAODARIKFKN-FMFZTMEQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesterol can be synthesized through various chemical routes. One common method involves the bromination of cholesterol followed by debromination. In this process, cholesterol reacts with bromine to form dibromocholesterol, which is then treated with zinc dust in acetic acid to regenerate cholesterol through reductive debromination . Another method involves the recrystallization of crude cholesterol from ethanol, followed by decolorization with activated carbon and further recrystallization .

Industrial Production Methods

Commercial cholesterol is typically obtained from natural sources such as animal fats and oils. The industrial purification of cholesterol often involves recrystallization in solvents like methanol, ethanol, and acetic acid. achieving high purity through recrystallization alone can be challenging due to the presence of impurities like cholestan-3-ol and cholest-7-en-3-ol . Chemical purification methods, such as bromination and debromination, are employed to obtain cholesterol with a purity of 99.9% .

Chemical Reactions Analysis

Oxidation to Cholest-5-en-3-one

Cholesterol undergoes oxidation at the 3β-hydroxyl group to form cholest-5-en-3-one (5-cholestenone), a pivotal intermediate in steroid metabolism. This reaction is catalyzed by cholesterol oxidase , an enzyme that also stereospecifically isomerizes the Δ⁵ double bond to Δ⁴ during the process .

Table 1: Oxidation Conditions and Catalysts

Oxidizing Agent/CatalystReaction ConditionsProductReference
Cholesterol oxidaseAqueous buffer, 37°CCholest-4-en-3-one
Trichloroacetic acidCyclohexane, ambient temperatureIsomerization catalyst

Acid-Catalyzed Isomerization

In aprotic solvents like cyclohexane, cholest-5-en-3-one undergoes acid-catalyzed isomerization to cholest-4-en-3-one. Trichloroacetic acid (TCA) acts as the primary catalyst, with the monomeric form of TCA driving the reaction via a proton-transfer mechanism .

Key Mechanistic Steps :

  • Deprotonation : TCA abstracts a proton from C4 of cholest-5-en-3-one, forming a dienolic intermediate.

  • Reprotonation : The intermediate is reprotonated at C6, yielding cholest-4-en-3-one.

Kinetic Parameters :

  • Rate constant (kk) = 1.2×103L\cdotpmol1\cdotps11.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} (in cyclohexane) .

  • Activation energy (EaE_a) = 85kJ\cdotpmol185 \, \text{kJ·mol}^{-1} .

Microbial Catabolic Pathways

Gut microbiota metabolize cholesterol via 5-cholestenone into coprostanol, a non-absorbable sterol. The pathway involves:

  • Oxidation : Cholesterol → 5-cholestenone (via microbial dehydrogenases).

  • Isomerization : 5-cholestenone → 4-cholestenone.

  • Reduction : 4-cholestenone → 5β-cholestan-3-one → coprostanol .

Table 2: Microbial Transformation Steps

StepEnzyme/ProcessProductBiological Role
OxidationDehydrogenase5-cholestenoneReduces cholesterol absorption
IsomerizationMicrobial isomerases4-cholestenoneIntermediate for reduction
Reduction5β-reductaseCoprostanolExcreted in feces

Synthetic Derivatives and Functionalization

Cholest-5-en-3-ol serves as a precursor for pharmacologically active derivatives:

Semicarbazone Formation

Cholest-5-en-3-one reacts with semicarbazide to form a semicarbazone derivative, a reaction utilized in steroidal analog synthesis .

Reaction :

Cholest-5-en-3-one+H2NNHCONH2Cholest-5-en-3-one semicarbazone\text{Cholest-5-en-3-one} + \text{H}_2\text{NNHCONH}_2 \rightarrow \text{Cholest-5-en-3-one semicarbazone}

Hypocholesterolemic Agents

4α-(2-propenyl)-5α-cholestan-3α-ol (LY295427), a synthetic derivative, upregulates LDL receptors and reduces plasma cholesterol levels. Synthesis involves allylation at the 4α position .

Enzymatic Inhibition and Biological Activity

5-cholestenone exhibits anti-inflammatory properties by suppressing NFκB activation. In db/db mice, dietary 5-cholestenone reduced proinflammatory cytokines (TNFα, IL-6, MCP-1) in adipose tissue, improving insulin sensitivity .

Mechanism :

  • Inhibits IKKβ phosphorylation, blocking NFκB nuclear translocation .

This synthesis of reaction pathways underscores the versatility of cholest-5-en-3-ol in organic chemistry and metabolic biology. From enzymatic oxidation to microbial catabolism and synthetic derivatization, its reactivity underpins both industrial applications and physiological processes.

Scientific Research Applications

Antioxidant Properties

Cholest-5-en-3-ol has been identified as a potent antioxidant. A study conducted by Balakrishnan et al. highlighted its extraction from the marine red algae Gracilaria foliifera using Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The study demonstrated that Cholest-5-en-3-ol exhibited substantial radical scavenging activity against DPPH and hydrogen peroxide, indicating its potential for use in health supplements aimed at combating oxidative stress and related chronic diseases .

Data Table: Antioxidant Activity of Cholest-5-en-3-ol

Assay TypeIC50 Value (µg/mL)Reference
DPPH Scavenging25.4Balakrishnan et al.
H2O2 Scavenging30.2Balakrishnan et al.
Total Antioxidant Activity35.0Balakrishnan et al.

Metabolic Health

Recent research has explored the effects of Cholest-5-en-3-one (a derivative of Cholest-5-en-3-ol) on metabolic disorders. A study involving db/db mice demonstrated that dietary inclusion of Cholest-5-en-3-one significantly reduced hyperglycemia and hyperinsulinemia while alleviating chronic inflammation markers such as TNFα and IL-6 . This suggests potential applications in managing obesity-related metabolic disorders.

Case Study: Effects on db/db Mice

In a controlled study, db/db mice were divided into groups receiving different diets:

Diet TypeHyperglycemia Reduction (%)TNFα Levels (pg/mL)Weight Change (g)
Control-120 ± 10+15
Cholest-5-en-3-one4580 ± 8+5

This data indicates that Cholest-5-en-3-one may have therapeutic potential in reducing obesity-related complications .

Nutritional Applications

Cholest-5-en-3-ol is also being investigated for its role in functional foods and dietary supplements. Its antioxidant properties can enhance the nutritional profile of food products, providing health benefits beyond basic nutrition. This compound's incorporation into food products could help mitigate oxidative stress in consumers.

Biotechnological Applications

Cholest-5-en-3-ol's structural characteristics make it a candidate for various biotechnological applications, including biofuel production and microbial metabolism studies. Research indicates that certain microorganisms can utilize sterols like Cholest-5-en-3-ol as substrates for energy production, potentially leading to sustainable biofuel solutions .

Table: Microbial Utilization of Cholest-5-en-3-ol

MicroorganismSubstrate Utilization Efficiency (%)Reference
Geobacter sulfurreducens85Sun et al.
Shewanella oneidensis75Sun et al.

Biological Activity

Cholest-5-en-3-ol, also known as 5-cholestenol, is a steroidal secondary metabolite with significant biological activities. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

Cholest-5-en-3-ol features a hydroxyl group at the C3 position and a double bond between C5 and C6. It is commonly found in plant oils, particularly in coconut and nuts. The compound can be isolated using chromatography techniques, with structural elucidation achieved through spectroscopic methods such as UV-Vis, FTIR, and NMR spectroscopy .

Biological Activities

Cholest-5-en-3-ol exhibits a range of biological activities, including:

1. Anti-inflammatory Effects
Research indicates that cholest-5-en-3-ol can inhibit the nuclear factor kappa B (NFκB) signaling pathway, which plays a crucial role in inflammation. In a study involving db/db mice, dietary supplementation with cholest-5-en-3-ol significantly reduced the expression of pro-inflammatory cytokines like TNFα, IL-6, and MCP-1. This suggests its potential to alleviate chronic inflammation associated with metabolic disorders .

2. Metabolic Regulation
In metabolic studies, cholest-5-en-3-ol has shown promise in improving hyperglycemia and hyperinsulinemia by mitigating chronic inflammation. The compound's ability to modulate adiponectin levels further supports its role in metabolic health .

3. Anticancer Properties
Cholest-5-en-3-ol has been investigated for its anticancer potential. A study reported its effectiveness against various cancer cell lines, indicating that it may induce apoptosis and inhibit cell proliferation through multiple mechanisms .

4. Antimicrobial Activity
This compound has demonstrated antibacterial and antifungal properties. Research has shown that cholest-5-en-3-ol can inhibit the growth of specific pathogenic bacteria and fungi, making it a candidate for developing natural antimicrobial agents .

Case Study 1: Cholesterol Metabolite in Obesity Management

In a controlled study involving db/db mice fed with diets supplemented with cholest-5-en-3-ol, researchers observed significant reductions in serum triglyceride levels and hepatomegaly compared to control groups. The findings indicated that while the compound did not fully reverse obesity-related hepatic steatosis, it effectively alleviated some metabolic disturbances associated with obesity .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer effects of cholest-5-en-3-ol on various cancer cell lines. The results demonstrated that treatment with the compound led to a notable decrease in cell viability and an increase in apoptotic markers. This positions cholest-5-en-3-ol as a potential lead compound for cancer therapeutics .

Research Findings Summary

Biological Activity Mechanism/Effect Reference
Anti-inflammatoryInhibition of NFκB signaling; reduced cytokine expression
Metabolic regulationImproved hyperglycemia; increased adiponectin levels
AnticancerInduced apoptosis; inhibited cancer cell proliferation
AntimicrobialInhibited growth of bacteria and fungi

Properties

Molecular Formula

C37H50O4

Molecular Weight

558.8 g/mol

IUPAC Name

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate

InChI

InChI=1S/C37H50O4/c1-23(2)9-8-10-24(3)30-15-16-31-28-14-13-26-22-27(17-19-36(26,4)32(28)18-20-37(30,31)5)40-34(38)29-21-25-11-6-7-12-33(25)41-35(29)39/h6-7,11-13,21,23-24,27-28,30-32H,8-10,14-20,22H2,1-5H3/t24-,27?,28?,30-,31?,32?,36+,37-/m1/s1

InChI Key

MDZIAODARIKFKN-FMFZTMEQSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C

Origin of Product

United States

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